molecular formula C7H15NO2 B8755452 4-(1,3-dioxolan-2-yl)butan-1-amine

4-(1,3-dioxolan-2-yl)butan-1-amine

Cat. No.: B8755452
M. Wt: 145.20 g/mol
InChI Key: MIBJULODGBNTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxolan-2-yl)butan-1-amine, with the CAS Number 49552-70-7, is a chemical compound offered for research and development purposes . It has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol . Its structure features a 1,3-dioxolane ring, a protected form of an aldehyde group, attached to a butylamine chain. This structure makes it a valuable building block in organic synthesis, particularly for introducing a primary amine function that is distanced from a protected carbonyl group . The 1,3-dioxolane protecting group is stable under various conditions but can be easily removed to regenerate the parent aldehyde, offering strategic versatility in multi-step synthetic routes. As a specialty synthetic intermediate, it holds potential for applications in constructing more complex molecules for pharmaceutical and materials science research. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use . Researchers should consult the product's safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butan-1-amine

InChI

InChI=1S/C7H15NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6,8H2

InChI Key

MIBJULODGBNTQP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Dioxolan-2-yl)butan-1-amine can be synthesized through the reaction of 1,3-dioxolane with butylamine under specific conditions. The synthesis typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring . The reaction conditions may include refluxing in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as distillation and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxolan-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various nucleophiles and electrophiles . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Substituent/Functional Group Key Structural Differences Molecular Weight (g/mol)
4-(1,3-Dioxolan-2-yl)butan-1-amine 1,3-Dioxolane ring Cyclic ether with two oxygen atoms ~161.2 (calculated)
4-(1,3-Benzodioxol-5-yl)butan-2-amine 1,3-Benzodioxole ring Fused benzene-dioxole system 193.24
4-(5-Bromothiazol-2-yl)butan-1-amine 5-Bromo-thiazole ring Heterocycle with bromine and sulfur 235.14
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine Piperazine and methoxyphenyl groups Bulky piperazine moiety ~347.5 (calculated)
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine Pyridine-thiazole hybrid Nitrogen-rich heterocyclic system ~262.3 (calculated)

Key Observations :

  • The 1,3-dioxolane group in the target compound offers moderate polarity and conformational rigidity compared to the fused aromatic system in 1,3-benzodioxole derivatives .
  • Piperazine derivatives () introduce basic nitrogen atoms, increasing water solubility and bioavailability .

Key Observations :

  • The dioxolane-containing compound requires mild base conditions (K₂CO₃), whereas piperazine derivatives involve multi-step alkylation and reduction .
  • Bromothiazole analogues may require specialized coupling agents, increasing synthetic complexity .

Physicochemical Properties

Property This compound 4-(1,3-Benzodioxol-5-yl)butan-2-amine 4-(5-Bromothiazol-2-yl)butan-1-amine
Polar Surface Area ~44.5 Ų (estimated) 44.5 Ų ~65 Ų (thiazole contribution)
LogP ~1.5 (predicted) 2.0 2.8
Solubility Moderate in polar solvents Low (hydrophobic benzodioxole) Low (bromine/thiazole)

Key Observations :

  • The dioxolane group improves aqueous solubility compared to benzodioxole or bromothiazole derivatives due to reduced hydrophobicity .
  • Piperazine-containing analogues exhibit higher solubility in acidic media due to protonatable nitrogen atoms .

Q & A

Q. Table 1: Key Reactions for Modifying this compound

Reaction TypeReagents/ConditionsProducts
Reductive AminationNaBH₄, MeOH, RTSecondary/tertiary amines
AlkylationR-X, K₂CO₃, DMFN-alkylated derivatives
OxidationKMnO₄, H₂O, ΔCarboxylic acid derivatives
Dioxolane CleavageH₃O⁺, H₂O, RT4-Aminobutanal derivatives
Data synthesized from

Q. Table 2: Spectral Signatures for Structural Confirmation

TechniqueKey Peaks/PatternsFunctional Group Assignment
¹H-NMRδ 4.0–4.5 (m, 4H, dioxolane O-CH₂)Dioxolane ring
¹³C-NMRδ 95–110 (acetal C)Dioxolane carbons
MSm/z 159 [M+H]⁺, 115 [M–C₂H₄O₂]⁺Molecular ion and fragmentation
Adapted from

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